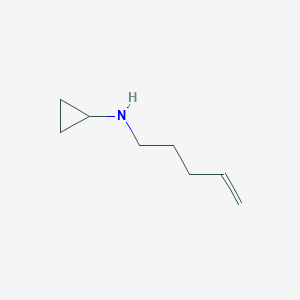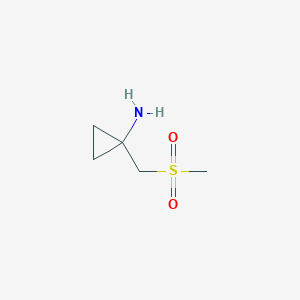
Parahydroxybenzoic acid monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Parahydroxybenzoic acid monohydrate, also known as 4-hydroxybenzoic acid monohydrate, is an aromatic organic compound with the chemical formula C₇H₆O₃·H₂O. It is a white crystalline solid that is soluble in water, ethanol, and other polar solvents. This compound is naturally found in some plants and fruits, such as berries, apples, and plums, and is also produced synthetically for various industrial and commercial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carboxylation of Potassium Phenolate: This method involves the reaction of potassium phenolate with carbon dioxide under high pressure and temperature, followed by acidification to obtain 4-hydroxybenzoic acid.
Isomerization of Dipotassium Salicylate: This process involves the isomerization of dipotassium salicylate to produce 4-hydroxybenzoic acid.
Oxidation of Alkali-Metal Salt of p-Cresol: In this method, the alkali-metal salt of p-cresol is oxidized to form 4-hydroxybenzoic acid.
Industrial Production Methods
Fermentation Process: This method uses microorganisms with enhanced chorismate lyase activity to produce 4-hydroxybenzoic acid from chorismate, an intermediate of the shikimate pathway.
Kolbe-Schmitt Reaction: This reaction involves heating potassium phenoxide and carbon dioxide under pressure, followed by acidification to obtain 4-hydroxybenzoic acid.
Análisis De Reacciones Químicas
Types of Reactions
Decarboxylation: 4-hydroxybenzoic acid decarboxylates at temperatures above 200°C, forming phenol and carbon dioxide.
Electrophilic Substitution: This compound undergoes electrophilic substitution reactions such as nitration, sulfonation, and halogenation, primarily at the ortho position relative to the hydroxyl group.
Common Reagents and Conditions
Sulfuric Acid: Used as a catalyst in esterification reactions.
Potassium Phenoxide and Carbon Dioxide: Used in the Kolbe-Schmitt reaction to produce 4-hydroxybenzoic acid.
Major Products Formed
Phenol: Formed during the decarboxylation of 4-hydroxybenzoic acid.
4-Hydroxybenzoate Esters: Formed during esterification reactions.
Aplicaciones Científicas De Investigación
4-hydroxybenzoic acid has a wide range of applications in various fields:
Mecanismo De Acción
4-hydroxybenzoic acid exerts its effects through various molecular targets and pathways:
Glycolysis Inhibition: It restrains the glycolysis processes of metabolic enzymes and the oxidative pentose phosphate mechanism, inhibiting seed germination and root growth.
Ion Uptake and Photosynthesis Reduction: It reduces ion uptake, photosynthesis, and water transpiration, leading to protein and DNA damage in plant cells.
Conjugation to Glycine: In the liver, it is conjugated to glycine and excreted as hippuric acid.
Comparación Con Compuestos Similares
4-hydroxybenzoic acid is compared with other hydroxybenzoic acids:
Gallic Acid: Contains three hydroxyl groups on the benzene ring, making it a stronger antioxidant than 4-hydroxybenzoic acid.
Protocatechuic Acid: Has two hydroxyl groups on the benzene ring, providing different biological activities compared to 4-hydroxybenzoic acid.
Syringic Acid: Contains two methoxy groups and one hydroxyl group on the benzene ring, offering unique properties and applications.
4-hydroxybenzoic acid stands out due to its versatility as an intermediate for various bioproducts and its wide range of applications in different fields .
Propiedades
Número CAS |
26158-92-9 |
|---|---|
Fórmula molecular |
C7H8O4 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
4-hydroxybenzoic acid;hydrate |
InChI |
InChI=1S/C7H6O3.H2O/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H,(H,9,10);1H2 |
Clave InChI |
UQSQFARUACRWRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)O.O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Butyl 3-[benzyl(cyanomethyl)amino]butanoate](/img/structure/B8587668.png)








